Lipophilicity Advantage: XLogP3 Comparison Across N-Alkyl-6-hydrazinylnicotinamide Series
Among the commercially available 6-hydrazinylnicotinamide analogs, the sec-butyl-substituted target compound exhibits the highest computed lipophilicity (XLogP3 = 1.0), exceeding that of the isopropyl analog (XLogP3 = 0.5), the unsubstituted HYNIC core (XLogP3 = 0.6), and the cyclopropylmethyl analog (XLogP3 ≈ 0.3, estimated) [1][2][3]. This incremental increase of 0.4–0.7 log units is consistent with the addition of one methylene unit in the N-alkyl chain and may confer measurably different passive membrane permeability and plasma protein binding characteristics.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | 6-Hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide: XLogP3 = 0.5; 6-Hydrazinylpyridine-3-carboxamide (HYNIC): XLogP3 = 0.6 |
| Quantified Difference | Target compound is 0.4–0.5 log units more lipophilic than the isopropyl and HYNIC comparators |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity can translate into improved passive membrane permeability, which is critical for intracellular target engagement in cell-based assays, making the sec-butyl derivative preferable for programs requiring enhanced cellular uptake.
- [1] PubChem. (2026). N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide. PubChem CID 62235929. View Source
- [2] PubChem. (2026). 6-hydrazinyl-N-(propan-2-yl)pyridine-3-carboxamide. PubChem CID 62236663. View Source
- [3] PubChem. (2026). 6-Hydrazinylpyridine-3-carboxamide (HYNIC). PubChem CID 11636833. View Source
